molecular formula C18H22N4O3 B4332177 1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]-1,2,3,4-tetrahydroquinoline

1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]-1,2,3,4-tetrahydroquinoline

Cat. No. B4332177
M. Wt: 342.4 g/mol
InChI Key: HKKCOMHFYDBTDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]-1,2,3,4-tetrahydroquinoline is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, studies have shown that this compound has the ability to inhibit certain enzymes and proteins that are involved in the development and progression of various diseases. For example, it has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and have been implicated in cancer development.
Biochemical and Physiological Effects:
1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]-1,2,3,4-tetrahydroquinoline has been shown to have various biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]-1,2,3,4-tetrahydroquinoline is its potential as a drug candidate for the treatment of various diseases. However, there are also some limitations to its use in lab experiments. For example, the synthesis of this compound is complex and requires expertise in organic chemistry. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for research on 1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]-1,2,3,4-tetrahydroquinoline. One possible direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to study its mechanism of action in more detail to gain a better understanding of its effects in vivo. Additionally, future research could focus on optimizing the synthesis method to make it more efficient and cost-effective.

Scientific Research Applications

1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-4-(3,5-dimethyl-4-nitropyrazol-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-13-18(22(24)25)14(2)21(19-13)12-6-10-17(23)20-11-5-8-15-7-3-4-9-16(15)20/h3-4,7,9H,5-6,8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKCOMHFYDBTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)N2CCCC3=CC=CC=C32)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline, 1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-oxobutyl]-1,2,3,4-tetrahydro-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
Reactant of Route 2
1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]-1,2,3,4-tetrahydroquinoline

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